

# MrgprX2 signaling pathways in inflammatory diseases

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## Compound of Interest

Compound Name: *MrgprX2 antagonist-7*

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An In-Depth Technical Guide to MrgprX2 Signaling in Inflammatory Diseases

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2), and its murine ortholog MrgprB2, is a receptor primarily expressed on mast cells (MCs) and sensory neurons.<sup>[1][2][3]</sup> It plays a crucial role in non-IgE-mediated immune responses, acting as a sensor for a wide array of cationic ligands.<sup>[1][4]</sup> Activation of MrgprX2 triggers mast cell degranulation, releasing a host of inflammatory mediators like histamine, proteases, cytokines, and chemokines. This process is central to various physiological and pathological conditions, including host defense against pathogens, but also contributes significantly to the pathophysiology of pseudo-allergic drug reactions and chronic inflammatory diseases. Consequently, MrgprX2 has emerged as a compelling therapeutic target for a range of inflammatory and allergic conditions, including chronic urticaria, atopic dermatitis, and asthma.

## MrgprX2 Ligands

MrgprX2 is characterized by its low affinity and broad selectivity, allowing it to be activated by a diverse group of cationic and amphipathic molecules. These ligands can be broadly categorized as endogenous or exogenous.

- **Endogenous Ligands:** These include neuropeptides released from sensory neurons such as Substance P (SP), cortistatin-14 (CST-14), and Vasoactive Intestinal Peptide (VIP). Antimicrobial host defense peptides (HDPs) like cathelicidin LL-37 and human  $\beta$ -defensins (hBDs), released by epithelial cells, are also potent activators. Additionally, eosinophil granule proteins can activate the receptor.
- **Exogenous Ligands:** A significant number of FDA-approved drugs are known to activate MrgprX2, leading to pseudo-allergic or anaphylactoid reactions. This list includes neuromuscular blocking agents (NMBAs) like rocuronium and atracurium, fluoroquinolone antibiotics such as ciprofloxacin, and the glycopeptide antibiotic vancomycin, which is associated with "red man syndrome". The well-known mast cell secretagogue, compound 48/80, also acts via MrgprX2.

## Core Signaling Pathways

Upon ligand binding, MrgprX2 initiates intracellular signaling cascades through both G protein-dependent and G protein-independent ( $\beta$ -arrestin) pathways. These pathways culminate in mast cell degranulation and the synthesis of inflammatory mediators.

## G Protein-Dependent Signaling

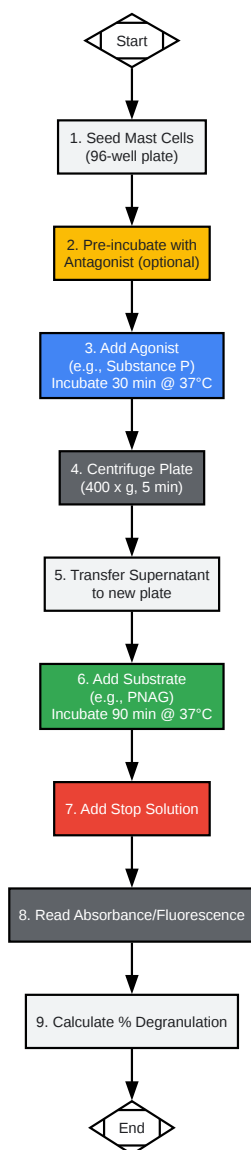
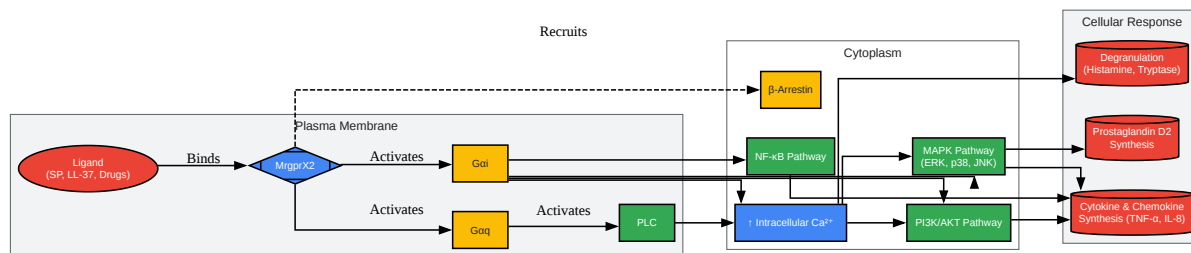
MrgprX2 couples to both  $G_{\alpha q}$  and  $G_{\alpha i}$  proteins to mediate its effects.

- **$G_{\alpha q}$  Pathway:** Ligand binding activates the  $G_{\alpha q}$  subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ( $Ca^{2+}$ ) into the cytoplasm. This rapid and transient increase in intracellular  $Ca^{2+}$  is a critical step for the fusion of granular membranes with the plasma membrane, leading to degranulation.
- **$G_{\alpha i}$  Pathway:** Activation of the  $G_{\alpha i}$  subunit has also been shown to contribute to  $Ca^{2+}$  mobilization and degranulation, a process that can be blocked by pertussis toxin (PTX).
- **Downstream Kinase Activation:** The initial G protein signaling cascade further activates several downstream kinase pathways:

- MAPK Pathway: MrgprX2 activation leads to the phosphorylation of MAP kinases, including ERK, p38, and JNK, which are involved in the synthesis and release of cytokines and prostaglandins.
- PI3K/AKT Pathway: This pathway is also engaged following MrgprX2 stimulation and plays a role in cytokine production and degranulation.
- NF-κB Pathway: The activation of the NF-κB pathway is crucial for the transcription of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.
- LysRS-MITF Pathway: Recent evidence shows that MrgprX2 signaling involves the translocation of Lysyl-tRNA synthetase (LysRS) to the nucleus, which activates the microphthalmia-associated transcription factor (MITF), a key regulator of mast cell function.

## β-Arrestin Pathway (G Protein-Independent)

In addition to G protein coupling, MrgprX2 can signal through β-arrestins. This pathway is involved in receptor desensitization, internalization, and G protein-independent signaling for processes like cell migration. Some ligands may act as "biased agonists," preferentially activating either the G protein or the β-arrestin pathway. While β-arrestin-1 is linked to desensitization and ERK phosphorylation, β-arrestin-2 appears to regulate mast cell degranulation.



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## References

- 1. DSpace [repository.upenn.edu]
- 2. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 3. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
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